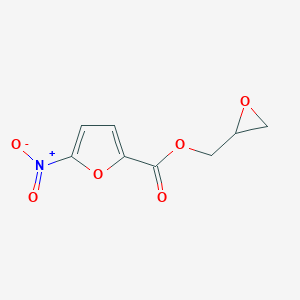
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be esterified using methanol in the presence of a gold nanocluster and sodium carbonate to yield methyl 5-nitrofuran-2-carboxylate . The final step involves the reaction of this ester with oxirane (ethylene oxide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a drug candidate for treating bacterial infections.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to cell death . This makes it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: A precursor in the synthesis of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate.
2-Acetyl-5-nitrofuran: Another nitrofuran derivative with similar antimicrobial properties.
Uniqueness
This compound is unique due to its oxirane moiety, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
CAS No. |
129423-12-7 |
|---|---|
Molecular Formula |
C8H6NO6- |
Molecular Weight |
213.14 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H7NO6/c10-8(14-4-5-3-13-5)6-1-2-7(15-6)9(11)12/h1-2,5H,3-4H2 |
InChI Key |
XZXFAPQSXYMZJL-UHFFFAOYSA-M |
SMILES |
C1C(O1)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1C(O1)CC2=C(OC(=C2)[N+](=O)[O-])C(=O)[O-] |
Synonyms |
2,3-epoxypropyl-5-nitrofuran-2-carboxylate RB 88706 RB-88706 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















